molecular formula C10H10O4 B1355581 Methyl 2-(3-formyl-4-hydroxyphenyl)acetate CAS No. 61874-04-2

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Cat. No.: B1355581
CAS No.: 61874-04-2
M. Wt: 194.18 g/mol
InChI Key: NUMJEIDLAXIVPL-UHFFFAOYSA-N
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Description

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol It is characterized by the presence of a formyl group, a hydroxy group, and a methyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate typically involves the reaction of 3-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxybenzaldehyde attacks the carbon atom of methyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-(3-carboxy-4-hydroxyphenyl)acetic acid

    Reduction: Methyl 2-(3-hydroxymethyl-4-hydroxyphenyl)acetate

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • 3-Hydroxybenzaldehyde
  • Salicylaldehyde
  • 4-Sulfamoylbenzoic acid
  • 5-Bromosalicylaldehyde

Uniqueness

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl and a hydroxy group on the phenyl ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJEIDLAXIVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494988
Record name Methyl (3-formyl-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61874-04-2
Record name Methyl (3-formyl-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl(4-hydroxyphenyl)acetate (1.66 g) is dissolved in trifluoroacetic acid (20 ml), thereto is added hexamethylenetetramine (700 mg) and the mixture is heated under reflux for 2 hours. The reaction solution is concentrated under reduced pressure, thereto is poured ice-water, and then the mixture is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 followed by 4/1) to give the title compound (1.08 g).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Proceeding as in Reference 8, but substituting methyl 4-hydroxyphenylacetate (42.9 g, 0.258 mol) and paraformaldehyde (77.5 g, 2.58 mole), gave methyl 3-formyl-4-hydroxy-phenyl-acetate (50.0 g, ˜100%).
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl (4-hydroxyphenyl)acetate (1.66 g) is dissolved in trifluoroacetic acid (20 ml), thereto is added hexamethylenetetramine (700 mg), and the mixture is heated under reflux for 2 hours. The reaction solution is concentrated under reduced pressure, thereto is poured ice-water, and then the mixture is extracted with ethyl acetate. The organic layer is washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate, and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate =9/1, then 4/1) to give the title compound (1.08 g). ESI-MS M/Z:193[M−H]−
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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